2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile
Description
Properties
IUPAC Name |
2',6'-dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-6-12-14(20)19-15(21)13(7-18)16(12)10-2-8-1-9(4-10)5-11(16)3-8/h8-13H,1-5H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLJEIOJAIIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C(C(=O)NC(=O)C4C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile typically involves a multi-step process:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Spirocyclization: The adamantane core is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of strong bases and high temperatures to facilitate the formation of the spiro linkage.
Functionalization: The final step involves the introduction of the dicarbonitrile groups at the 3’ and 5’ positions of the piperidine ring. This is typically achieved through nucleophilic substitution reactions using cyanide sources under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and cyanides are used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or cyano groups.
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of adamantane compounds exhibit a range of biological activities. The applications of 2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile can be categorized as follows:
Antimicrobial Activity
Studies have shown that adamantane derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, making these compounds candidates for further development as antimicrobial agents .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research on related adamantane derivatives suggests that they can inhibit inflammatory pathways and reduce edema in animal models. This characteristic positions this compound as a potential therapeutic agent for inflammatory diseases .
Central Nervous System Activity
Adamantane derivatives are also explored for their neuroprotective effects. Some studies suggest that these compounds may influence neurotransmitter systems and could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique structure of the compound allows it to interact effectively with biological targets in the nervous system .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus. The study provided detailed MIC values and assessed the mechanism of action through time-kill studies .
- Anti-inflammatory Activity Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in inflammation markers compared to control groups. This study underscores its potential as an anti-inflammatory drug candidate .
- Neuroprotective Effects : Research investigating the neuroprotective effects of adamantane derivatives found that they could mitigate oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The dicarbonitrile groups can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,4’-piperidine]: Similar spiro structure but lacks the adamantane core and dicarbonitrile groups.
Adamantane derivatives: Compounds with an adamantane core but different functional groups or ring systems.
Piperidine derivatives: Compounds with a piperidine ring but different substituents or additional ring systems.
Uniqueness
2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile is unique due to its combination of an adamantane core with a spiro-linked piperidine ring and dicarbonitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile (CAS No. 405889-71-6) is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anti-proliferative effects, supported by recent research findings and data.
Chemical Structure
The compound features a unique spirocyclic structure that combines the adamantane core with a piperidine moiety. This structural configuration is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.
Antibacterial Activity
Recent studies have shown that derivatives of adamantane compounds exhibit significant antibacterial properties. For instance, the synthesis of adamantane-linked thiazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Compounds with specific aryl substitutions displayed broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli.
- The optimal antibacterial activity was observed in compounds structurally similar to this compound, suggesting a potential for further development in this class of compounds .
Antifungal Activity
The compound's antifungal properties were evaluated against pathogenic fungi such as Candida albicans. Notably:
- Certain derivatives showed high efficacy against Candida albicans, with inhibition zones indicating significant antifungal activity.
- The structure-activity relationship indicated that modifications at specific positions on the thiazole nucleus could enhance antifungal potency .
Anti-proliferative Activity
The anti-proliferative effects of this compound were assessed in various human tumor cell lines. Key observations include:
- Compounds derived from the adamantane scaffold exhibited selective inhibition of cancer cell proliferation.
- The most active derivatives showed IC50 values comparable to established chemotherapeutic agents, indicating their potential as anticancer drugs .
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential of this compound:
- Study on Adamantane Derivatives : A series of adamantane-linked compounds demonstrated varying degrees of antibacterial and antifungal activities. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Thiazole Derivatives : Research on thiazole derivatives revealed that certain substitutions significantly increased their anti-proliferative effects against cancer cells. This suggests that similar modifications could be beneficial for enhancing the activity of this compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
